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Compound of Interest

Compound Name:
[(2-Chlorophenyl)amino]

(oxo)acetic acid

CAS No.: 77901-50-9

Cat. No.: B2375143 Get Quote

Executive Summary & Chemical Identity
Target Molecule: (2-Chlorophenyl)aminoacetic acid Synonyms: N-(2-Chlorophenyl)glycine; N-

(2-Carboxymethyl)-2-chloroaniline. CAS Registry Number: 13260-22-5 (Note: Distinct from the

alpha-amino isomer, 2-amino-2-(2-chlorophenyl)acetic acid, CAS 141196-64-7).

This guide addresses the critical solubility behaviors of (2-chlorophenyl)aminoacetic acid, a

vital intermediate in the synthesis of heterocyclic compounds such as 7-chloroisatin and

subsequent non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. Understanding its

solubility landscape is essential for optimizing yield during N-alkylation reactions and

downstream cyclization processes.

Structural Considerations
The molecule consists of a secondary amine linking a lipophilic ortho-chlorophenyl ring and a

hydrophilic carboxylic acid tail.

Lipophilic Domain: The 2-chlorophenyl group significantly reduces water solubility compared

to unsubstituted glycine. The ortho-chlorine atom introduces steric bulk, twisting the N-aryl

bond and affecting crystal packing energy.
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Hydrophilic Domain: The carboxylic acid moiety (

) provides a pH-dependent solubility switch.

Amine Basicity: The nitrogen lone pair is delocalized into the phenyl ring. The electron-

withdrawing chlorine atom further reduces basicity, making the formation of stable

hydrochloride salts in water difficult compared to aliphatic amino acids.

Solubility Profile
The solubility of (2-chlorophenyl)aminoacetic acid is governed by a pH-switch mechanism. It

behaves as a hydrophobic organic acid rather than a zwitterionic amino acid.

Aqueous Solubility & pH Dependence
Quantitative behavior in aqueous media is dictated by the ionization state of the carboxyl

group.

pH Condition State Solubility Behavior
Mechanistic
Rationale

Acidic (pH < 2) Free Acid (R-COOH) Insoluble / Precipitate

Protonation of the

carboxylate

suppresses charge.

The lipophilic

chlorophenyl group

drives precipitation.

Neutral (pH 6-7) Equilibrium Sparingly Soluble

Limited solubility due

to the dominance of

the uncharged/neutral

species.

Alkaline (pH > 9) Salt (R-COO⁻ Na⁺) Highly Soluble

Deprotonation forms

the carboxylate anion,

allowing strong ion-

dipole interactions

with water.
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Organic Solvent Compatibility
The molecule exhibits high solubility in polar aprotic and protic organic solvents, which is critical

for recrystallization and reaction monitoring.

Solvent Class
Representative
Solvents

Solubility Rating Application

Alcohols Ethanol, Methanol High

Ideal for

recrystallization (often

mixed with water).

Ketones Acetone, MEK High
Used for solvent

swaps or drying.

Chlorinated
Dichloromethane

(DCM)
Moderate

Useful for extraction

from acidified

aqueous phases.

Ethers THF, Diethyl Ether Moderate to High

Reaction solvent for

subsequent

cyclizations.

Alkanes Hexane, Heptane Insoluble
Used as anti-solvents

to force precipitation.

Visualization: Solubility & Purification Logic[1]
The following diagram illustrates the "Acid-Base Swing" technique, the standard industrial

method for isolating and purifying this compound based on its solubility profile.
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Crude Reaction Mixture
(Aniline + Chloroacetic Acid)

Step 1: Basification (pH > 10)
Add NaOH/Na2CO3

 Dissolution

Soluble State
(Sodium Carboxylate Salt)

 Forms Salt

Filtration
(Remove unreacted Aniline/Insolubles)

 Purification

Step 2: Acidification (pH < 2)
Add HCl

 Filtrate Treatment

Precipitation of Product
(Free Acid Form)

 Protonation

Pure (2-Chlorophenyl)aminoacetic Acid
(Solid)

 Wash & Dry

Click to download full resolution via product page

Figure 1: The Acid-Base Swing purification workflow utilizing the pH-dependent solubility

switch.[1]

Experimental Protocols
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Protocol A: Determination of Solubility (Shake-Flask
Method)
Use this protocol to generate precise solubility data for internal certificates of analysis (CoA).

Preparation: Add excess (2-chlorophenyl)aminoacetic acid solid to 10 mL of the target

solvent in a sealed glass vial.

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using an orbital

shaker or magnetic stir bar.

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing

elevated temperatures) to remove undissolved solids.

Quantification:

Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

HPLC: Dilute the filtrate and analyze via HPLC (C18 column, Water/Acetonitrile gradient,

UV detection at 254 nm).

Protocol B: Purification via pH-Switch Recrystallization
This protocol leverages the solubility profile to achieve >98% purity.

Dissolution: Suspend crude (2-chlorophenyl)aminoacetic acid in water (10 mL/g).

Salt Formation: Slowly add 20% NaOH solution with stirring until pH reaches 10-11. The

solid should dissolve completely.

Troubleshooting: If solids remain, filter them out (these are likely impurities or unreacted

chloroaniline).

Precipitation: Slowly add 6M HCl dropwise to the filtrate while stirring vigorously.

Observation: A thick white/off-white precipitate will form as pH passes through 4.0.

Endpoint: Continue acidification until pH < 2.0 to ensure maximum recovery.
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Isolation: Filter the solid via vacuum filtration (Buchner funnel).

Washing: Wash the cake with cold water (3x) to remove residual inorganic salts (NaCl).

Drying: Dry in a vacuum oven at 50°C to constant weight.

Industrial Application Context
Synthesis of 7-Chloroisatin
(2-Chlorophenyl)aminoacetic acid is the primary precursor for 7-chloroisatin via the Friedel-

Crafts cyclization.

Solubility Relevance: The starting material must be dry (water-free) because the cyclization

often uses moisture-sensitive reagents like Thionyl Chloride (

) or Aluminum Chloride (

).

Solvent Choice: The reaction is typically performed in Chlorobenzene or 1,2-Dichloroethane,

where the acid chloride intermediate is soluble, but the final isatin product may precipitate.

Diclofenac Analogs
While Diclofenac itself is typically synthesized via N-phenyl-2,6-dichloroaniline, the (2-

chlorophenyl)aminoacetic acid scaffold is used to synthesize "Diclofenac analogs" or specific

metabolites for pharmacokinetic studies. The solubility profile described above remains valid for

these derivatives, provided the carboxylic acid group remains free.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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